Benzonitrile, 2,3-dimethoxy-5-nitro-
Description
Benzonitrile, 2,3-dimethoxy-5-nitro- is a substituted aromatic nitrile characterized by a benzene ring functionalized with a nitrile group at position 1, methoxy groups at positions 2 and 3, and a nitro group at position 5.
Properties
CAS No. |
25174-09-8 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2,3-dimethoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O4/c1-14-8-4-7(11(12)13)3-6(5-10)9(8)15-2/h3-4H,1-2H3 |
InChI Key |
PRPCOLXLKKAWCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzonitrile Derivatives
Table 1: Structural and Physicochemical Comparison
*Hypothetical values for the target compound based on structural analogs.
†Calculated based on formula. ‡Estimated using substituent contributions.
Substituent Effects on Physicochemical Properties
- In contrast, the hydroxyethyl-substituted compound (CAS 113202-90-7) shows lower lipophilicity (XlogP = 1.2) because of polar hydroxyl groups, enhancing solubility but reducing passive diffusion . The target compound’s dimethoxy and nitro groups likely result in intermediate lipophilicity (~2.5), balancing solubility and permeability.
- Hydrogen Bonding: The hydroxyethyl derivative (CAS 113202-90-7) has two H-bond donors, enabling stronger interactions with biological targets like enzymes . The target compound lacks H-bond donors, relying on nitro and methoxy groups for acceptor interactions.
Preparation Methods
Regioselective Nitration of 2,3-Dimethoxybenzonitrile
The most direct route involves nitrating 2,3-dimethoxybenzonitrile, leveraging the electron-donating methoxy groups to direct electrophilic substitution.
Reaction Mechanism and Conditions
Methoxy groups at positions 2 and 3 activate the aromatic ring, favoring nitration at the para position relative to the methoxy substituents. However, steric and electronic factors necessitate careful optimization:
- Nitrating agents : Mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) in dichloromethane.
- Temperature : 0–5°C to minimize polynitration.
- Directing effects : The methoxy group at position 2 directs nitration to position 5 (para), while the position 3 methoxy exerts a weaker meta-directing influence.
Example Procedure:
Stepwise Functionalization of Benzene Derivatives
For cases where 2,3-dimethoxybenzonitrile is unavailable, multi-step syntheses from simpler precursors offer alternatives.
Cyanation of Pre-nitrated Intermediates
This approach introduces the nitrile group after establishing the nitro and methoxy substituents:
Synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde
- Nitrate 2,3-dimethoxybenzaldehyde using N₂O₅/HNO₃ at –10°C.
- Isolate the 5-nitro derivative via column chromatography (hexane/EtOAc).
Aldoxime Formation and Dehydration
Nucleophilic Aromatic Substitution (NAS)
Applicable for introducing methoxy groups into nitro-substituted benzonitriles:
Chloride-to-Methoxy Substitution
- Start with 2,3-dichloro-5-nitrobenzonitrile (synthesized via chlorination of 3-chloro-5-nitrobenzonitrile).
- React with NaOMe (3 equiv) in DMF at 120°C for 24 hours.
Challenges :
Industrial-Scale Manufacturing Considerations
The environmental clearance document from Aarti Industries provides insights into scaled-up processes for analogous compounds:
Continuous Flow Nitration
- Reactor type : Tubular nitration reactor with temperature zones (0–50°C)
- Residence time : 15–20 minutes
- Safety measures : Online monitoring of NOₓ emissions and automated quenching
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Nitration Pathways
Advanced Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the established synthetic routes for 2,3-dimethoxy-5-nitrobenzonitrile, and how do reaction parameters influence yield optimization?
- Methodological Answer : Synthesis typically involves sequential nitration and methoxylation of benzonitrile derivatives. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., 2-methoxyethanol) enhance reaction rates by stabilizing intermediates .
- Catalyst choice : Alkali catalysts (e.g., KOH) are essential for deprotonation in methoxylation steps, with concentration linearly affecting reaction rates .
- Temperature control : Nitration requires precise cooling (0–5°C) to avoid by-products from excessive exothermicity .
Multi-step protocols may employ continuous flow reactors to optimize efficiency and minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,3-dimethoxy-5-nitrobenzonitrile?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2240 cm⁻¹, nitro group ~1520 cm⁻¹) .
- NMR : H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing nitro groups .
- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How do substituent positions (e.g., nitro vs. methoxy groups) affect the compound’s physicochemical properties?
- Methodological Answer : Comparative studies of analogs show:
- Electron-withdrawing nitro groups at the 5-position increase electrophilicity, enhancing reactivity in nucleophilic substitution .
- Methoxy groups at 2,3-positions sterically hinder planarization, reducing π-π stacking in crystal structures .
Solubility in polar solvents correlates with nitro group density, while lipophilicity increases with methoxy substitution .
Q. What experimental approaches are used to determine solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Measured via shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) .
- Stability : Accelerated degradation studies (40–80°C, 75% RH) with HPLC monitoring identify hydrolytic sensitivity at the nitrile group .
Advanced Research Questions
Q. What mechanistic insights exist for nitration and methoxylation steps in synthesizing 2,3-dimethoxy-5-nitrobenzonitrile?
- Methodological Answer :
- Nitration : Follows an electrophilic aromatic substitution (EAS) mechanism, with nitric acid/sulfuric acid generating NO₂⁺. Steric effects from methoxy groups direct nitro placement .
- Methoxylation : Proceeds via SNAr mechanism, where KOH deprotonates the aromatic ring, facilitating methoxide attack at electron-deficient positions .
Kinetic studies using UV spectrophotometry confirm pseudo-first-order dependence on nitrile and dicyandiamide concentrations .
Q. How can computational models (e.g., QSAR, DFT) predict the bioactivity or reactivity of this compound?
- Methodological Answer :
- QSAR : MIA-QSAR models align 2D structural descriptors (e.g., nitro group position) with biological activity (e.g., antimicrobial IC₅₀) .
- DFT : Calculates frontier molecular orbitals to predict sites for electrophilic attack (LUMO maps) and redox behavior .
Docking simulations assess binding affinity to biological targets (e.g., enzyme active sites) by modeling π-π and hydrogen-bond interactions .
Q. What role does 2,3-dimethoxy-5-nitrobenzonitrile play in palladium-catalyzed C–H activation reactions?
- Methodological Answer : The nitrile group acts as a directing group, enabling meta-C–H functionalization in aromatic systems. A flexible 2-(2-(methylamino)ethoxy)benzonitrile template enhances regioselectivity (up to 92%) in Pd-catalyzed olefination . Key factors include:
- Ligand design : Bulky phosphines improve catalyst turnover.
- Solvent effects : DMA/water mixtures stabilize palladium intermediates .
Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiencies?
- Methodological Answer :
- Statistical analysis : Use ANOVA to compare datasets with varying solvent/catalyst conditions .
- Control experiments : Isolate variables (e.g., alkali concentration vs. temperature) to identify rate-limiting steps .
- In situ monitoring : Real-time FT-IR or Raman spectroscopy tracks intermediate formation .
Q. What strategies optimize the compound’s application in drug discovery, particularly against resistant pathogens?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify methoxy/nitro positions to enhance membrane permeability (logP optimization) .
- Resistance studies : Co-crystallization with target enzymes (e.g., P. falciparum FTase) identifies mutation-prone binding sites .
- Prodrug design : Mask the nitrile group as a thioamide to improve bioavailability .
Q. How can analytical methods be developed to quantify 2,3-dimethoxy-5-nitrobenzonitrile in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
